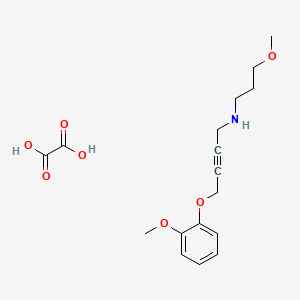![molecular formula C19H21N3O4 B4146612 2-[3-(3-Methyl-4-nitrophenoxy)propyl]-1-phenylpyrazolidin-3-one](/img/structure/B4146612.png)
2-[3-(3-Methyl-4-nitrophenoxy)propyl]-1-phenylpyrazolidin-3-one
Overview
Description
2-[3-(3-Methyl-4-nitrophenoxy)propyl]-1-phenylpyrazolidin-3-one is an organic compound that belongs to the class of pyrazolidinones This compound is characterized by its unique structure, which includes a phenyl group, a pyrazolidinone ring, and a nitrophenoxypropyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(3-Methyl-4-nitrophenoxy)propyl]-1-phenylpyrazolidin-3-one typically involves multiple steps. One common method includes the following steps:
Preparation of 3-methyl-4-nitrophenol: This can be achieved through nitration of 3-methylphenol.
Formation of 3-(3-methyl-4-nitrophenoxy)propyl bromide: This involves the reaction of 3-methyl-4-nitrophenol with 1,3-dibromopropane.
Synthesis of this compound: The final step involves the reaction of 3-(3-methyl-4-nitrophenoxy)propyl bromide with 1-phenyl-3-pyrazolidinone under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-[3-(3-Methyl-4-nitrophenoxy)propyl]-1-phenylpyrazolidin-3-one can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The phenoxy group can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield the corresponding phenol and pyrazolidinone derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Reduction: 2-[3-(3-methyl-4-aminophenoxy)propyl]-1-phenyl-3-pyrazolidinone.
Substitution: Various substituted phenoxy derivatives.
Hydrolysis: 3-methyl-4-nitrophenol and 1-phenyl-3-pyrazolidinone.
Scientific Research Applications
2-[3-(3-Methyl-4-nitrophenoxy)propyl]-1-phenylpyrazolidin-3-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other chemical compounds.
Mechanism of Action
The mechanism of action of 2-[3-(3-Methyl-4-nitrophenoxy)propyl]-1-phenylpyrazolidin-3-one involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amino group, which can then interact with various enzymes and receptors. The phenyl and pyrazolidinone moieties may also contribute to its binding affinity and specificity for certain biological targets.
Comparison with Similar Compounds
Similar Compounds
2-[3-(4-nitrophenoxy)propyl]-1-phenyl-3-pyrazolidinone: Lacks the methyl group on the phenoxy ring.
2-[3-(3-methylphenoxy)propyl]-1-phenyl-3-pyrazolidinone: Lacks the nitro group on the phenoxy ring.
2-[3-(3-methyl-4-nitrophenoxy)propyl]-1-phenyl-3-pyrazolidinedione: Contains a dione instead of a pyrazolidinone ring.
Uniqueness
The presence of both the methyl and nitro groups on the phenoxy ring in 2-[3-(3-Methyl-4-nitrophenoxy)propyl]-1-phenylpyrazolidin-3-one makes it unique compared to similar compounds. These functional groups can significantly influence its chemical reactivity and biological activity, making it a valuable compound for various research applications.
Properties
IUPAC Name |
2-[3-(3-methyl-4-nitrophenoxy)propyl]-1-phenylpyrazolidin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O4/c1-15-14-17(8-9-18(15)22(24)25)26-13-5-11-21-19(23)10-12-20(21)16-6-3-2-4-7-16/h2-4,6-9,14H,5,10-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMLDXJKHWYAQJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCCCN2C(=O)CCN2C3=CC=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{N-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)-N-[(4-nitrophenyl)carbonyl]glycyl}phenyl furan-2-carboxylate](/img/structure/B4146535.png)
![2-benzyl-N-[3-(1H-pyrazol-1-yl)benzyl]-1,3-benzoxazole-5-carboxamide](/img/structure/B4146543.png)
![7-[(3-Bromophenyl)-(pyridin-2-ylamino)methyl]-5-chloroquinolin-8-ol](/img/structure/B4146551.png)
![2-({5-[(benzylthio)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}thio)-1-(4-fluorophenyl)ethanone](/img/structure/B4146556.png)
![1-Ethyl-4-[3-(4-iodophenoxy)propyl]piperazine;oxalic acid](/img/structure/B4146559.png)
![4-Benzyl-1-[4-(2-methoxyphenoxy)but-2-ynyl]piperidine;oxalic acid](/img/structure/B4146565.png)
![3-[3-(4-isopropylphenoxy)propyl]-4(3H)-quinazolinone](/img/structure/B4146576.png)

![1-[4-[2-Chloro-4-(2-methylbutan-2-yl)phenoxy]butyl]-4-ethylpiperazine;oxalic acid](/img/structure/B4146589.png)
![N-(2-methoxyethyl)-N-(2-thienylmethyl)pyrazolo[1,5-a]pyridine-2-carboxamide](/img/structure/B4146603.png)
![N-{1-(1-adamantyl)-2-[(4-ethoxyphenyl)amino]-2-oxoethyl}cyclohexanecarboxamide](/img/structure/B4146605.png)
![3-[({4-amino-5-[(3,4-dimethylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)methyl]benzonitrile](/img/structure/B4146609.png)
![1-{2-[4-(benzyloxy)phenoxy]ethyl}-4-ethylpiperazine oxalate](/img/structure/B4146613.png)
![N-(1-methyl-2-pyridin-3-ylethyl)-3-{[(5-methyl-2-thienyl)methyl]amino}benzamide](/img/structure/B4146620.png)
